An In-depth Technical Guide to Mal-NH-PEG16-CH2CH2COOPFP Ester
An In-depth Technical Guide to Mal-NH-PEG16-CH2CH2COOPFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-NH-PEG16-CH2CH2COOPFP ester is a heterobifunctional crosslinker integral to the field of bioconjugation and drug development. This reagent is particularly valuable for its ability to covalently link amine-containing and sulfhydryl-containing molecules with a high degree of specificity and efficiency. Its structure incorporates a maleimide (B117702) group, a 16-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of functional groups makes it a versatile tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3][4] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5][6] This guide provides a comprehensive overview of the technical details of Mal-NH-PEG16-CH2CH2COOPFP ester, including its properties, experimental protocols, and applications.
Core Properties and Data
Mal-NH-PEG16-CH2CH2COOPFP ester is a moisture-sensitive reagent that should be stored at -20°C with a desiccant.[7][8] For use, it is typically dissolved in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to an aqueous reaction buffer.[7][8]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C48H75F5N2O21 | [2][9] |
| Molecular Weight | 1111.1 g/mol | [2] |
| Purity | ≥ 95% | [9] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF | [7][8] |
Reactive Group Properties and Reaction Conditions
| Reactive Group | Target Moiety | Product | Optimal pH | Key Characteristics |
| Pentafluorophenyl (PFP) Ester | Primary and Secondary Amines (-NH2) | Stable Amide Bond | 7.2 - 9.0 | More resistant to hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to potentially higher reaction efficiencies.[7][10] |
| Maleimide | Sulfhydryls (-SH) | Stable Thioether Bond | 6.5 - 7.5 | Highly specific reaction with thiols. At pH > 7.5, reactivity with amines can occur, and the maleimide group can undergo hydrolysis.[8] |
Experimental Protocols
The use of Mal-NH-PEG16-CH2CH2COOPFP ester typically follows a two-step conjugation strategy to ensure specificity. First, the PFP ester is reacted with an amine-containing molecule, followed by the reaction of the maleimide group with a sulfhydryl-containing molecule.
General Two-Step Protein Crosslinking Protocol
This protocol outlines the general procedure for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
Mal-NH-PEG16-CH2CH2COOPFP ester
-
Protein-NH2
-
Protein-SH
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.
-
Desalting column
Procedure:
-
Preparation of Protein-NH2: Dissolve the amine-containing protein in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Preparation of the Crosslinker Solution: Immediately before use, dissolve the Mal-NH-PEG16-CH2CH2COOPFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Reaction with Protein-NH2: Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess crosslinker using a desalting column equilibrated with the conjugation buffer.
-
Reaction with Protein-SH: Combine the purified, maleimide-activated Protein-NH2 with the sulfhydryl-containing protein (Protein-SH).
-
Final Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
-
Final Product: The final conjugate can be purified by size-exclusion chromatography if necessary.
Visualization of Key Processes
Two-Step Bioconjugation Workflow
The following diagram illustrates the sequential workflow for a typical two-step bioconjugation reaction using Mal-NH-PEG16-CH2CH2COOPFP ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Mal-NH-PEG24-CH2CH2COOPFP ester | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chempep.com [chempep.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
